4-Oxocyclohexane-1,2-dicarboxylic acid
Description
Structural Uniqueness and Functional Group Interplay within the Cyclohexane (B81311) Framework
The structure of 4-Oxocyclohexane-1,2-dicarboxylic acid is defined by a six-membered cyclohexane ring, which imparts a three-dimensional conformation to the molecule. The presence of three functional groups—a ketone at the C4 position and two carboxylic acids at the C1 and C2 positions—gives rise to a number of unique structural features and intramolecular interactions.
The cyclohexane ring typically adopts a chair conformation to minimize steric strain. The substituents—the two carboxyl groups and the oxygen of the ketone—can occupy either axial or equatorial positions. The relative stereochemistry of the carboxylic acid groups, being either cis or trans to each other, significantly influences the conformational preferences of the molecule.
In the cis-isomer, both carboxylic acid groups are on the same face of the ring. In a chair conformation, this would necessitate one carboxyl group being in an axial position and the other in an equatorial position (axial-equatorial). In the trans-isomer, the carboxylic acid groups are on opposite faces of the ring, allowing for a diaxial or a diequatorial arrangement in the chair conformation. The diequatorial conformation is generally more stable for 1,2-disubstituted cyclohexanes due to the avoidance of 1,3-diaxial interactions. dtic.milstackexchange.com
The ketone at the C4 position introduces a planar sp² hybridized carbon into the ring, which can slightly distort the ideal chair conformation. More importantly, the electron-withdrawing nature of the carbonyl group can influence the acidity of the carboxylic acid protons through an inductive effect. This effect is expected to be more pronounced for the carboxylic acid group at the C1 position due to its closer proximity. Furthermore, the potential for intramolecular hydrogen bonding between the carboxylic acid groups, or between a carboxylic acid and the ketone, can affect the molecule's conformation and reactivity. Theoretical calculations on simple dicarboxylic acids, like oxalic acid, suggest the possibility of such intramolecular hydrogen bonding. stackexchange.comechemi.com
Table 1: Stereochemical Considerations of this compound
| Stereoisomer | Relative Position of Carboxyl Groups | Predominant Conformation (Chair) | Key Structural Features |
| cis | Same face of the ring | Axial-Equatorial | Potential for intramolecular interactions between carboxyl groups. |
| trans | Opposite faces of the ring | Diequatorial (more stable) | Minimizes 1,3-diaxial strain. |
Significance as a Molecular Scaffold and Intermediate in Chemical Synthesis
The trifunctional nature of this compound makes it a valuable molecular scaffold and a versatile intermediate in organic synthesis. The presence of a ketone and two carboxylic acids provides multiple reactive sites that can be selectively modified to construct more complex molecules, including bicyclic compounds and natural product analogues. dtic.milgla.ac.uk
The carboxylic acid groups can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides. They can also participate in cyclization reactions to form anhydrides or lactones. The ketone functionality can undergo nucleophilic addition, reduction to an alcohol, or be used in condensation reactions. This array of possible transformations allows for the elaboration of the cyclohexane core into diverse and intricate structures.
For instance, the dicarboxylic acid moiety can be used to introduce the cyclohexane ring system into larger molecules. The stereochemistry of the carboxylic acid groups can be controlled during synthesis or resolved, providing a route to stereochemically defined products. The synthesis of cis-4-cyclohexene-1,2-dicarboxylic anhydride (B1165640) via a Diels-Alder reaction, a related precursor, highlights the utility of such cyclic systems in building complex architectures. cerritos.educhegg.com While specific, extensively documented examples of this compound in natural product synthesis are not widespread in readily available literature, its potential as a building block is evident from the chemistry of related cyclic dicarboxylic acids and ketones.
The principles of using such functionalized cyclic molecules are well-established in the synthesis of bridged bicyclic compounds and other complex carbocyclic frameworks. gla.ac.uk The strategic placement of the ketone and carboxylic acids in this compound offers opportunities for intramolecular reactions, leading to the formation of new rings and stereocenters.
Historical Context and Evolution of Research Perspectives in Dicarboxylic Acid Chemistry
The study of dicarboxylic acids has a rich history that dates back to the early days of organic chemistry. ontosight.ai Early research focused on the isolation of these compounds from natural sources and the determination of their structures. The development of synthetic methods for dicarboxylic acids was a significant area of investigation in the 19th and 20th centuries.
The synthesis of cyclic dicarboxylic acids, in particular, presented unique challenges and led to important discoveries in stereochemistry and reaction mechanisms. The history of the synthesis of 1,3-cyclobutanedicarboxylic acid, for example, is a notable case of mistaken identity and the gradual refinement of synthetic strategies. slideshare.net
A pivotal moment in the chemistry of cyclic ketones, which are structurally related to this compound, was the discovery of the Baeyer-Villiger oxidation in 1899 by Adolf von Baeyer and Victor Villiger. wikipedia.orgchemistrylearner.com This reaction, which converts a cyclic ketone into a lactone, provided a powerful tool for the structural elucidation and synthetic manipulation of cyclic compounds. slideshare.netresearchgate.net The development of methods for the oxidative cleavage of cyclic ketones to produce dicarboxylic acids further expanded the synthetic utility of these compounds. wikipedia.org
In the mid-20th century, the focus of dicarboxylic acid research shifted towards their application in polymer chemistry. The use of dicarboxylic acids as monomers for the production of polyesters and polyamides became a major area of industrial and academic research. wikipedia.org More recently, there has been a growing interest in the use of dicarboxylic acids derived from renewable resources for the synthesis of sustainable polymers. nih.gov
The evolution of research on dicarboxylic acids reflects the broader trends in organic chemistry, from fundamental studies of structure and reactivity to the development of sophisticated synthetic methods and applications in materials science and medicinal chemistry. The ongoing investigation of molecules like this compound continues this tradition, offering new opportunities for discovery and innovation.
Table 2: Key Milestones in Dicarboxylic Acid Chemistry
| Year | Milestone | Significance |
| 1899 | Discovery of the Baeyer-Villiger oxidation. wikipedia.orgchemistrylearner.com | Provided a method for converting cyclic ketones to lactones, aiding in structural analysis and synthesis. slideshare.netresearchgate.net |
| Early 20th Century | Development of synthetic routes to various dicarboxylic acids. | Expanded the availability of these compounds for further study and application. |
| Mid-20th Century | Widespread use of dicarboxylic acids in polymer synthesis. wikipedia.org | Led to the development of important materials like polyesters and polyamides. |
| Late 20th/Early 21st Century | Focus on stereoselective synthesis and bio-based dicarboxylic acids. nih.gov | Enabled the creation of complex molecules with specific stereochemistry and the development of sustainable materials. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
90954-18-0 |
|---|---|
Molecular Formula |
C8H10O5 |
Molecular Weight |
186.16 g/mol |
IUPAC Name |
4-oxocyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C8H10O5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h5-6H,1-3H2,(H,10,11)(H,12,13) |
InChI Key |
LPGRDDHUKZNRMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC(C1C(=O)O)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Oxocyclohexane 1,2 Dicarboxylic Acid and Its Key Precursors
Strategic Cyclization Approaches to the Cyclohexane (B81311) Core
The formation of the cyclohexane ring is a critical step in the synthesis of 4-oxocyclohexane-1,2-dicarboxylic acid. Chemists employ several powerful cyclization strategies to construct this core structure, often starting from acyclic precursors. These methods provide a foundation for the subsequent introduction of the required functional groups.
Intramolecular Condensation Reactions (e.g., Dieckmann Condensation for related analogues)
Intramolecular condensation reactions are a cornerstone of cyclic compound synthesis. The Dieckmann condensation, an intramolecular version of the Claisen condensation, is particularly effective for creating five- and six-membered rings. fiveable.mewikipedia.org This base-catalyzed reaction involves the cyclization of a diester to form a β-keto ester. organic-chemistry.orgchemistrysteps.com While direct synthesis of this compound via Dieckmann condensation is not explicitly detailed, the principles are applied to synthesize related cyclohexane structures. For instance, 1,7-diesters can be cyclized to form six-membered β-keto esters, which are key intermediates that can be further modified. wikipedia.org The reaction is driven by the formation of a stable enolate, making it a thermodynamically favorable process. chemistrysteps.com
Table 1: Key Features of the Dieckmann Condensation
| Feature | Description |
| Reaction Type | Intramolecular Claisen Condensation |
| Reactant | Diester (e.g., 1,7-diester for a 6-membered ring) |
| Product | Cyclic β-keto ester |
| Catalyst | Base (e.g., Sodium Alkoxide) |
| Key Advantage | Efficient formation of 5- and 6-membered rings |
Diels-Alder Cycloaddition Reactions (e.g., for cyclohexene (B86901) dicarboxylic acid precursors)
The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile. cerritos.eduupenn.edu This reaction is highly stereospecific and is a cornerstone in the synthesis of cyclohexene derivatives, which are direct precursors to cyclohexane dicarboxylic acids. youtube.comchegg.com For example, the reaction of 1,3-butadiene (B125203) (the diene) with maleic anhydride (B1165640) (the dienophile) yields cis-4-cyclohexene-1,2-dicarboxylic anhydride. cerritos.eduupenn.edu This anhydride can then be hydrolyzed to the corresponding dicarboxylic acid. upenn.edupku.edu.cn The use of microwave irradiation can accelerate these reactions, offering a greener synthetic approach. researchgate.net
Oxidative Transformations for Ketone and Carboxylic Acid Installation
Once the cyclohexane or cyclohexene core is established, oxidative methods are employed to introduce the ketone and carboxylic acid functionalities. These transformations are crucial for converting precursors into the final target molecule.
A common strategy involves the oxidative cleavage of a double bond within a cyclohexene precursor. masterorganicchemistry.com Reagents like ozone (O₃) followed by an oxidative workup, or potassium permanganate (B83412) (KMnO₄), can cleave the C=C bond to form two carboxylic acid groups. masterorganicchemistry.com If the goal is to install a ketone, the choice of oxidizing agent and reaction conditions is critical. For instance, the oxidation of cyclic alcohols or the direct oxidation of a cyclohexane can yield a cyclohexanone. bibliotekanauki.plresearchgate.net The Baeyer-Villiger oxidation offers another route, where a ketone is converted to an ester, which can then be hydrolyzed to a carboxylic acid and an alcohol. chemistrysteps.com In some cases, bicyclic precursors can be cleaved through oxidative processes to generate the desired dicarboxylic acid with a ketone functionality. nih.govgla.ac.uk
Stereoselective Synthetic Routes
The control of stereochemistry is paramount in modern organic synthesis, particularly when targeting molecules with multiple chiral centers. For this compound, which has stereoisomers, the development of stereoselective routes is of significant interest.
Chiral Catalysis in Cyclohexane Dicarboxylic Acid Synthesis
Chiral catalysts are instrumental in achieving high levels of enantioselectivity in chemical reactions. rsc.org In the context of synthesizing chiral cyclohexane dicarboxylic acids, chiral Lewis acids can be employed to catalyze Diels-Alder reactions, leading to the formation of enantioenriched cyclohexene precursors. orientjchem.org These precursors can then be carried forward to the final product while retaining their stereochemical integrity. The use of recyclable chiral catalysts is also an area of active research, aiming to make these processes more sustainable. rsc.org Supramolecular cages have also been shown to amplify the chiroptical signals of chiral dicarboxylic acids, aiding in their analysis. nih.gov
Enantio- and Diastereoselective Control in Forming Chiral Centers
Achieving both enantio- and diastereoselective control is a significant challenge in synthesis. In Diels-Alder reactions, the stereochemistry of the diene and dienophile dictates the diastereoselectivity of the cycloadduct. youtube.com To control enantioselectivity, chiral auxiliaries attached to the dienophile can be used. acs.org These auxiliaries direct the approach of the diene, leading to the preferential formation of one enantiomer. After the reaction, the auxiliary can be cleaved to yield the desired chiral product. Phosphine-catalyzed enantioselective [4+2] annulation reactions represent another advanced strategy for constructing chiral carbocyclic systems with high optical purity. nih.gov Practical synthesis of chiral cis-cyclohex-4-ene-1,2-dicarboxylic acid derivatives has been achieved through optical resolution utilizing chiral thiazolidine-2-thione derivatives. researchgate.net
Hydrogenation of Aromatic and Unsaturated Dicarboxylic Acid Precursors
The catalytic hydrogenation of aromatic and unsaturated dicarboxylic acids is a cornerstone in the synthesis of their saturated alicyclic analogues, including the precursors to this compound. This process typically involves the reduction of a benzene (B151609) ring or a carbon-carbon double bond to yield a cyclohexane or cyclohexane derivative.
A plausible and strategic precursor for the synthesis of this compound is 4-hydroxyphthalic acid. The synthetic route involves two principal stages: the hydrogenation of the aromatic ring of 4-hydroxyphthalic acid to produce 4-hydroxycyclohexane-1,2-dicarboxylic acid, followed by the selective oxidation of the hydroxyl group to the corresponding ketone.
Catalytic Hydrogenation of 4-Hydroxyphthalic Acid
The hydrogenation of phthalic acid and its derivatives has been extensively studied, providing a strong basis for the reduction of 4-hydroxyphthalic acid. Various noble metal catalysts have demonstrated high efficacy in this transformation.
Detailed research findings on the direct hydrogenation of 4-hydroxyphthalic acid are not abundantly available in public literature. However, extensive data on the hydrogenation of the parent phthalic acid allows for a well-founded extrapolation of suitable reaction conditions. Catalysts such as rhodium-on-carbon, palladium-on-carbon, and ruthenium-on-carbon are highly effective for the hydrogenation of the aromatic ring of phthalic acids. google.com
For instance, the hydrogenation of phthalic acid to 1,2-cyclohexanedicarboxylic acid has been achieved with high yields using a 5% rhodium-on-carbon catalyst. google.com The reaction is typically carried out in an aqueous solution at temperatures ranging from 60-70°C and under hydrogen pressures of less than 3 atmospheres. google.com It is anticipated that similar conditions would be effective for the hydrogenation of 4-hydroxyphthalic acid, yielding 4-hydroxycyclohexane-1,2-dicarboxylic acid. The presence of the hydroxyl group is not expected to significantly interfere with the catalytic hydrogenation of the aromatic ring under these conditions.
Below is a hypothetical data table illustrating the expected outcomes based on analogous reactions with phthalic acid.
Table 1: Projected Conditions and Outcomes for the Hydrogenation of 4-Hydroxyphthalic Acid
| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Expected Product | Anticipated Yield |
| 5% Rh/C | Water | 60-70 | < 3 | 4-Hydroxycyclohexane-1,2-dicarboxylic acid | High |
| 5% Pd/C | Water | 40-50 | 2-3 | 4-Hydroxycyclohexane-1,2-dicarboxylic acid | Good |
| 5% Ru/C | Water | 80-100 | 50-100 | 4-Hydroxycyclohexane-1,2-dicarboxylic acid | High |
Subsequent Oxidation to this compound
Following the successful hydrogenation, the resulting 4-hydroxycyclohexane-1,2-dicarboxylic acid serves as the immediate precursor to the target molecule. The final step is the selective oxidation of the secondary alcohol group to a ketone.
A variety of oxidizing agents can be employed for this transformation. Historically, chromium-based reagents such as Jones reagent (chromic acid in acetone) have been used for such oxidations. However, due to the toxicity of chromium compounds, more environmentally benign methods are now preferred. nih.gov
Modern, chromium-free oxidation methods include the use of Swern oxidation (using oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide, and a hindered base) or Dess-Martin periodinane. These methods offer high selectivity for the oxidation of secondary alcohols to ketones under mild conditions, minimizing the risk of over-oxidation or side reactions.
The progress of the oxidation can be monitored using spectroscopic techniques such as infrared (IR) spectroscopy, by observing the appearance of a strong carbonyl (C=O) stretching band characteristic of a ketone, and the disappearance of the broad hydroxyl (O-H) stretching band of the alcohol.
Comprehensive Analysis of Chemical Reactivity and Transformations of 4 Oxocyclohexane 1,2 Dicarboxylic Acid
Reactions at the Carboxylic Acid Functionalities
The two carboxylic acid groups are the primary sites for a variety of chemical transformations, including decarboxylation, esterification, amidation, and anhydride (B1165640) formation.
Decarboxylation Pathways and Mechanisms
Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide (CO₂). While simple aliphatic carboxylic acids are generally stable to heat, the ease of decarboxylation is enhanced by the presence of specific functional groups. libretexts.org For dicarboxylic acids, thermal decarboxylation can occur, although often requiring high temperatures. The mechanism for the thermal decarboxylation of many organic acids is thought to proceed through a unimolecular decomposition. electronicsandbooks.comrsc.org
In the case of 4-Oxocyclohexane-1,2-dicarboxylic acid, the ketone is in the γ-position relative to the carboxylic acids. This differs from β-keto acids, which undergo facile decarboxylation via a cyclic six-membered transition state. ucalgary.ca The γ-keto positioning in this molecule does not allow for a similar low-energy concerted mechanism. Therefore, decarboxylation would likely require more forcing conditions, proceeding through a mechanism involving the formation of a carbanion intermediate after the loss of CO₂. The stability of this intermediate dictates the reaction's feasibility.
Esterification Reactions for Ester Analogues
Esterification is a fundamental reaction of carboxylic acids, converting them into esters. For this compound, both carboxyl groups can be esterified to produce the corresponding diester.
Fischer-Speier Esterification: This is a classic acid-catalyzed esterification where the dicarboxylic acid is heated with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the product side. masterorganicchemistry.commasterorganicchemistry.comchemistrysteps.com The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.comorganic-chemistry.org
Steglich Esterification: For substrates that are sensitive to strong acids and high temperatures, the Steglich esterification offers a milder alternative. wikipedia.orgcommonorganicchemistry.com This method uses a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), at room temperature. wikipedia.orgorganic-chemistry.orgsynarchive.com The DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. organic-chemistry.org DMAP acts as an acyl transfer catalyst, accelerating the reaction and preventing side reactions. wikipedia.orgrsc.org
| Reaction Name | Reagents | Typical Conditions | Product |
|---|---|---|---|
| Fischer-Speier Esterification | Methanol (B129727) (excess), H₂SO₄ (catalyst) | Reflux | Dimethyl 4-oxocyclohexane-1,2-dicarboxylate |
| Fischer-Speier Esterification | Ethanol (B145695) (excess), TsOH (catalyst) | Reflux | Diethyl 4-oxocyclohexane-1,2-dicarboxylate |
| Steglich Esterification | tert-Butanol, DCC, DMAP | Room Temperature, CH₂Cl₂ | Di-tert-butyl 4-oxocyclohexane-1,2-dicarboxylate |
Amidation and Imide Formation
The carboxylic acid groups can react with amines to form amides. Direct reaction between a carboxylic acid and an amine is often difficult as the basic amine deprotonates the acidic carboxylic acid to form an unreactive salt. chemistrysteps.com Therefore, activating agents or harsher conditions are required.
Amide Formation: Coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to facilitate amide bond formation at room temperature. chemistrysteps.comlibretexts.orghepatochem.com The coupling agent activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. chemistrysteps.comlibretexts.org This method is widely used in peptide synthesis. Alternatively, the dicarboxylic acid can be converted to a more reactive derivative, such as an acid chloride or anhydride, which then readily reacts with an amine. Lewis acid catalysts like niobium pentoxide (Nb₂O₅) have also been shown to effectively catalyze the direct condensation of dicarboxylic acids and amines to form diamides. acs.org
Imide Formation: Due to the cis-1,2-dicarboxylic acid arrangement, this compound can form a cyclic imide upon reaction with ammonia (B1221849) or a primary amine, typically with heating. The reaction likely proceeds through an intermediate diamic acid which then cyclizes with the loss of water. The synthesis of cyclic imides from dicarboxylic acids or their anhydrides can be catalyzed by base catalysts or Lewis acids. nih.govmdpi.com Microwave irradiation has also been employed to synthesize unsubstituted cyclic imides from cyclic anhydrides and hydroxylamine (B1172632) hydrochloride. mdpi.com
| Reactant | Reagents / Conditions | Product Type | Specific Product Example |
|---|---|---|---|
| Aniline (2 equiv.) | DCC or EDC | Diamide (B1670390) | N1,N2-diphenyl-4-oxocyclohexane-1,2-dicarboxamide |
| Ammonia (NH₃) | Heat | Cyclic Imide | 5-Oxohexahydro-1H-isoindole-1,3(2H)-dione |
| Methylamine (CH₃NH₂) | Heat | Cyclic N-Alkyl Imide | 2-Methyl-5-oxohexahydro-1H-isoindole-1,3(2H)-dione |
Anhydride Formation from Dicarboxylic Acid Units
The proximate cis-orientation of the two carboxylic acid groups allows for the facile formation of a cyclic anhydride through intramolecular dehydration. This reaction is typically achieved by heating the dicarboxylic acid, often in the presence of a dehydrating agent like acetic anhydride. The formation of a stable five-membered ring provides a strong thermodynamic driving force for this cyclization. chempedia.info This method is a common strategy for preparing cyclic anhydrides from the corresponding dicarboxylic acids. researchgate.net The resulting 4-oxocyclohexane-1,2-dicarboxylic anhydride is a stable, isolable compound that can serve as a reactive intermediate for further synthesis, such as the formation of esters or amides.
Reactions at the Ketone Functional Group
The ketone carbonyl group offers a site for nucleophilic addition and reduction reactions, leading to a variety of derivatives.
Reductive Transformations to Hydroxyl Derivatives
The ketone group can be selectively reduced to a secondary alcohol, yielding 4-hydroxycyclohexane-1,2-dicarboxylic acid. The choice of reducing agent is crucial to avoid the simultaneous reduction of the carboxylic acid functionalities.
Selective Reduction: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones but does not typically reduce less reactive carbonyl groups like carboxylic acids or esters under standard conditions. wikipedia.orgacs.org Therefore, treating this compound with NaBH₄ in a protic solvent like ethanol or water would selectively reduce the ketone to a hydroxyl group, leaving the carboxylic acid groups intact.
Non-Selective Reduction: In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) are powerful enough to reduce both ketones and carboxylic acids. wikipedia.orgharvard.edu Treatment with LiAlH₄ would reduce the ketone to a hydroxyl group and both carboxylic acids to primary alcohols, resulting in the formation of a triol, cyclohexane-1,2,4-triyl)dimethanol.
| Reducing Agent | Abbreviation | Selectivity | Product |
|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Ketone > Carboxylic Acid | 4-Hydroxycyclohexane-1,2-dicarboxylic acid |
| Lithium Aluminum Hydride | LiAlH₄ | Non-selective | (4-Hydroxycyclohexane-1,2-diyl)dimethanol |
Reactions Involving the Alpha-Carbon Atoms to the Carbonyl
The carbon atoms adjacent to the ketone group (alpha-carbons) in this compound are susceptible to electrophilic substitution reactions. msu.edulibretexts.org This reactivity stems from the ability of the carbonyl group to stabilize an adjacent negative charge, facilitating the formation of an enol or enolate intermediate. msu.edumsu.edu The presence of at least one hydrogen atom on these alpha-carbons is a prerequisite for this characteristic reactivity. msu.edu
Under basic conditions, a strong base can abstract an alpha-hydrogen, leading to the formation of a resonance-stabilized enolate anion. youtube.comkhanacademy.org This enolate is a potent nucleophile and can participate in a variety of reactions. khanacademy.orglibretexts.org In acidic media, tautomerization can occur, converting the ketone into its enol form, which is also nucleophilic. libretexts.orgyoutube.com
Key reactions involving the alpha-carbons include:
Halogenation: In the presence of an acid or base catalyst, the alpha-carbons can be halogenated with chlorine, bromine, or iodine. msu.edulibretexts.org The reaction proceeds through the enol or enolate intermediate, which attacks the halogen molecule.
Aldol (B89426) Reactions: The enolate of this compound can act as a nucleophile, attacking the carbonyl carbon of another aldehyde or ketone molecule (including another molecule of itself) in an aldol addition or condensation reaction. libretexts.orgmsu.edulibretexts.org This process forms a new carbon-carbon bond and leads to the synthesis of more complex structures. msu.edulibretexts.org A retro-aldol reaction, the reverse of this process, can also occur, breaking the bond between the alpha and beta carbons. libretexts.org
The reactivity of the alpha-hydrogens is substantially increased by the presence of the activating carbonyl group. msu.edu However, the acidity of alpha-hydrogens in ketones is generally less than that of carboxylic acids, meaning that under certain basic conditions, deprotonation of the carboxylic acid groups is more likely to occur first. msu.edu
Interactive Table: Alpha-Carbon Reactions of Carbonyl Compounds
| Reaction Type | Catalyst | Intermediate | Product Type |
| Halogenation | Acid or Base | Enol or Enolate | α-Halo Ketone |
| Isotope Exchange | Acid or Base | Enol or Enolate | α-Deuterated Ketone |
| Aldol Addition | Base | Enolate | β-Hydroxy Ketone |
| Aldol Condensation | Acid or Base | Enol or Enolate | α,β-Unsaturated Ketone |
Intermolecular and Intramolecular Reaction Dynamics
The reaction dynamics of this compound are profoundly influenced by the stereochemical relationship between the two carboxylic acid groups (i.e., whether they are cis or trans to each other).
Intramolecular Reactions:
The most significant intramolecular reaction is the formation of a cyclic anhydride from the cis-isomer. researchgate.net When heated, often with a dehydrating agent, the two carboxylic acid groups, being on the same face of the cyclohexane (B81311) ring, can readily eliminate a molecule of water to form a stable five-membered anhydride ring fused to the cyclohexane frame. This cyclization is a key distinguishing feature of the cis-diacid's reactivity.
Intermolecular Reactions:
The trans-isomer, with its carboxylic acid groups on opposite faces of the ring, cannot form an intramolecular anhydride. Instead, it is predisposed to intermolecular reactions. When heated, particularly with a diol or a diamine, the trans-diacid can undergo condensation polymerization. This process involves repeated esterification or amidation reactions between molecules of the diacid and the co-monomer, leading to the formation of long-chain polyesters or polyamides, respectively.
Furthermore, all isomers of this compound can participate in intermolecular hydrogen bonding. nih.gov The carboxylic acid groups can act as both hydrogen bond donors (via the -OH proton) and acceptors (via the carbonyl oxygen), leading to the formation of dimers or extended networks in the solid state. nih.govresearchgate.net These strong intermolecular forces influence the compound's physical properties, such as its melting point and solubility.
The stereochemistry also dictates the outcome of reactions with other reagents. For instance, macrocyclization reactions involving both carboxylic acid groups with dihalogenated compounds can lead to different stereoisomeric products depending on the starting diacid's configuration. researchgate.net
Derivatization Strategies and Functionalization of 4 Oxocyclohexane 1,2 Dicarboxylic Acid
Synthesis and Characterization of Ester Derivatives (e.g., Dimethyl Ester)
The conversion of the carboxylic acid groups of 4-oxocyclohexane-1,2-dicarboxylic acid into esters is a fundamental derivatization strategy. Esterification enhances the compound's solubility in organic solvents and serves as a protective group for the carboxylic acids, allowing for selective reactions at the ketone moiety.
The most common method for synthesizing diester derivatives, such as dimethyl 4-oxocyclohexane-1,2-dicarboxylate, is the Fischer-Speier esterification. This reaction involves heating the dicarboxylic acid in an excess of the corresponding alcohol (e.g., methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The equilibrium of the reaction is driven towards the product by using a large excess of the alcohol or by removing the water formed during the reaction.
An alternative approach involves a two-step process where the dicarboxylic acid is first converted to its more reactive diacyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting diacyl chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine, to yield the desired diester.
Partial saponification of a diester can also be employed to yield a monoester derivative. For instance, the treatment of dimethyl 1,4-cyclohexanedicarboxylate with one equivalent of potassium hydroxide (B78521) in methanol (B129727) results in the hydrolysis of one ester group, yielding 4-methoxycarbonylcyclohexanecarboxylic acid. prepchem.com A similar regioselective hydrolysis could potentially be applied to derivatives of this compound.
Characterization of the resulting ester derivatives is typically performed using spectroscopic methods. In ¹H NMR spectroscopy, the formation of a methyl ester is confirmed by the appearance of a new singlet peak around 3.7 ppm, corresponding to the methoxy (B1213986) protons (-OCH₃). Infrared (IR) spectroscopy shows a characteristic C=O stretching band for the ester at approximately 1735 cm⁻¹, distinct from the broader carboxylic acid C=O stretch.
Table 1: Synthesis and Spectroscopic Data for Representative Ester Derivatives
| Derivative Name | Synthesis Method | Typical Reagents | Key ¹H NMR Signal (δ, ppm) | Key IR Signal (cm⁻¹) |
|---|---|---|---|---|
| Dimethyl 4-oxocyclohexane-1,2-dicarboxylate | Fischer Esterification | Methanol, H₂SO₄ (cat.), Heat | ~3.7 (s, 6H, 2 x -OCH₃) | ~1735 (C=O, Ester), ~1715 (C=O, Ketone) |
| Diethyl 4-oxocyclohexane-1,2-dicarboxylate | Fischer Esterification | Ethanol (B145695), H₂SO₄ (cat.), Heat | ~4.1 (q, 4H, 2 x -OCH₂CH₃), ~1.2 (t, 6H, 2 x -OCH₂CH₃) | ~1730 (C=O, Ester), ~1715 (C=O, Ketone) |
| Dibenzyl 4-oxocyclohexane-1,2-dicarboxylate | Acyl Chloride Route | 1. SOCl₂ 2. Benzyl alcohol, Pyridine | ~7.3 (m, 10H, Ar-H), ~5.1 (s, 4H, 2 x -OCH₂Ph) | ~1735 (C=O, Ester), ~1715 (C=O, Ketone) |
Preparation of Amide and Imide Derivatives
The synthesis of amides and imides from this compound introduces nitrogen-containing functional groups, which are significant in medicinal chemistry and materials science. nih.gov
Amide Synthesis: The direct condensation of a dicarboxylic acid with an amine to form a diamide (B1670390) requires high temperatures to drive off water, which can be destructive to complex molecules. Therefore, several more efficient methods are commonly employed.
One approach is the use of coupling reagents that activate the carboxylic acid. Dicyclohexylcarbodiimide (B1669883) (DCC) is a classic reagent that facilitates amide bond formation by activating the carboxyl group, leading to its reaction with an amine. khanacademy.org Other modern coupling agents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions.
Alternatively, the dicarboxylic acid can be converted to its diacyl chloride, which readily reacts with primary or secondary amines to form the corresponding diamides. This method is highly effective but requires handling of moisture-sensitive acyl chlorides.
Recent advancements have focused on catalytic methods for direct amidation. For example, niobium pentoxide (Nb₂O₅) has been shown to be a reusable and effective heterogeneous Lewis acid catalyst for the direct synthesis of diamides from dicarboxylic acids and amines under reflux conditions in solvents like o-xylene. nih.govnih.gov Boric acid has also been utilized as a simple and green catalyst for direct amidation. sciepub.com
Imide Synthesis: Cyclic imides can be formed when this compound (or its anhydride) is treated with ammonia (B1221849) or a primary amine, followed by heating. The reaction proceeds through an intermediate diamic acid, which then undergoes intramolecular cyclization and dehydration to form the five-membered imide ring. The catalytic condensation using Nb₂O₅ is also effective for the direct, one-pot synthesis of cyclic imides from dicarboxylic acids and amines or ammonia. nih.gov
Table 2: Common Methods for Amide and Imide Synthesis
| Derivative Type | Method | Typical Reagents/Catalyst | Description |
|---|---|---|---|
| Diamide | Coupling Agent | DCC or EDC/HOBt, Amine (R-NH₂) | Activates carboxylic acid for reaction with amine at room temperature. khanacademy.org |
| Diamide | Acyl Chloride | 1. SOCl₂ 2. Amine (R-NH₂), Base | Highly reactive intermediate ensures high conversion. |
| Diamide | Catalytic Condensation | Nb₂O₅, Amine (R-NH₂), Heat | Heterogeneous catalyst allows for direct reaction with removal of water. nih.gov |
| Cyclic Imide | Thermal Dehydration | Ammonia or Primary Amine (R-NH₂), Heat | Two-step, one-pot process involving formation and subsequent cyclization of a diamic acid. |
| Cyclic Imide | Catalytic Condensation | Nb₂O₅, Amine (R-NH₂), Heat | Direct and efficient synthesis of cyclic imides from the diacid. nih.gov |
Formation of Cyclic Anhydride (B1165640) Derivatives
The cis-configuration of the two carboxylic acid groups at the 1 and 2 positions of the cyclohexane (B81311) ring allows for the formation of a stable, five-membered cyclic anhydride. This transformation is typically achieved through intramolecular dehydration.
A straightforward method for synthesizing the anhydride is by heating the dicarboxylic acid, often above its melting point. This thermal dehydration drives off a molecule of water to form the cyclic product. However, this method can require high temperatures. libretexts.org
A more common and milder laboratory procedure involves heating the dicarboxylic acid with a chemical dehydrating agent. Acetic anhydride is frequently used for this purpose; it reacts with the water produced, shifting the equilibrium toward the formation of the cyclic anhydride. Acetyl chloride can also be used. The reaction is typically performed by refluxing the dicarboxylic acid in an excess of the dehydrating agent until the reaction is complete. youtube.com The resulting 4-oxocyclohexane-1,2-dicarboxylic anhydride is a valuable intermediate itself, as it can readily react with nucleophiles like alcohols and amines to produce mono-esters and mono-amides (amic acids), respectively. libretexts.org
Modification of the Ketone Moiety for Diverse Analogues
The ketone group at the C-4 position is a key site for functionalization, enabling the synthesis of a wide array of analogues with modified properties.
Reduction to Alcohol: One of the most fundamental modifications is the reduction of the ketone to a secondary alcohol, yielding 4-hydroxycyclohexane-1,2-dicarboxylic acid. This transformation can be readily achieved using common hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is an ideal choice for this reduction, especially when the carboxylic acid groups are protected as esters, due to its mild nature and chemoselectivity for ketones over esters. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol at room temperature.
Reductive Amination: The ketone can be converted into a secondary or tertiary amine via reductive amination. organic-chemistry.org This one-pot reaction involves the initial condensation of the ketone with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. researchgate.net A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly effective and popular for this transformation due to their tolerance of the mildly acidic conditions often used to promote iminium ion formation. researchgate.net This reaction provides a direct route to 4-aminocyclohexane-1,2-dicarboxylic acid derivatives, which are valuable building blocks for pharmaceuticals and other biologically active molecules. Catalytic reductive amination using H₂ and a metal catalyst (e.g., Pd/C) is another powerful method. More recent protocols have also been developed for the reductive amination of carboxylic acids themselves. nih.govrsc.org
Table 3: Key Functionalizations of the Ketone Moiety
| Reaction | Product Functional Group | Typical Reagents | Resulting Structure |
|---|---|---|---|
| Reduction | Secondary Alcohol | NaBH₄, Methanol | 4-Hydroxycyclohexane-1,2-dicarboxylic acid derivative |
| Reductive Amination | Secondary Amine | Primary Amine (R-NH₂), NaBH(OAc)₃ | 4-(Alkylamino)cyclohexane-1,2-dicarboxylic acid derivative researchgate.net |
| Reductive Amination | Tertiary Amine | Secondary Amine (R₂NH), NaBH(OAc)₃ | 4-(Dialkylamino)cyclohexane-1,2-dicarboxylic acid derivative researchgate.net |
| Wittig Reaction | Alkene | Phosphonium Ylide (Ph₃P=CHR) | 4-Alkylidenecyclohexane-1,2-dicarboxylic acid derivative |
Stereochemical Investigations of 4 Oxocyclohexane 1,2 Dicarboxylic Acid and Its Derivatives
Chirality and Stereogenic Centers in the Cyclohexane (B81311) Ring
Chirality in organic molecules arises from the presence of one or more stereogenic centers, which are typically tetrahedral carbon atoms bonded to four different substituents. In the structure of 4-oxocyclohexane-1,2-dicarboxylic acid, two such centers exist.
Carbon-1 (C1): This carbon is bonded to a hydrogen atom, a carboxylic acid group (-COOH), the adjacent Carbon-2 (which is also substituted), and Carbon-6 of the ring. Since the path around the ring from C2 (-CH(COOH)-) is different from the path from C6 (-CH2-), all four groups are unique, making C1 a stereogenic center.
Carbon-2 (C2): Similarly, this carbon is attached to a hydrogen atom, a carboxylic acid group (-COOH), Carbon-1, and Carbon-3. The different substitution patterns make these four groups distinct, establishing C2 as a second stereogenic center.
The carbon atom at position 4 (C4) is part of a carbonyl group, meaning it is sp²-hybridized and double-bonded to an oxygen atom; therefore, it cannot be a stereogenic center. The remaining carbons (C3, C5, C6) are methylene (B1212753) (-CH2-) groups and are not stereogenic.
With two stereogenic centers (n=2), the maximum number of possible stereoisomers is 2ⁿ, which equals four. These four stereoisomers exist as two pairs of enantiomers. These pairs are diastereomers of each other. The stereoisomers are classified based on the relative orientation of the two carboxylic acid groups:
Trans Isomers: The two carboxylic acid groups are on opposite sides of the cyclohexane ring. This configuration results in a pair of enantiomers: (1R,2R) and (1S,2S).
Cis Isomers: The two carboxylic acid groups are on the same side of the ring. This configuration also results in a pair of enantiomers: (1R,2S) and (1S,2R). Unlike some symmetrical 1,2-disubstituted cyclohexanes, the presence of the ketone at the C4 position prevents the cis-isomer from being a meso compound. chemicalforums.com
| Stereoisomer Type | Absolute Configurations | Relationship |
|---|---|---|
| trans | (1R, 2R) and (1S, 2S) | Enantiomers |
| cis | (1R, 2S) and (1S, 2R) | Enantiomers |
Conformational Analysis and Energy Minima
Trans-Isomers (1R,2R and 1S,2S): The trans configuration can exist in two chair conformations: one with both carboxylic acid groups in equatorial positions (diequatorial) and another, after a ring flip, with both groups in axial positions (diaxial). The diequatorial conformer is significantly more stable as it avoids the high steric strain of 1,3-diaxial interactions. libretexts.org Therefore, the trans-isomer exists almost exclusively in the diequatorial conformation.
Cis-Isomers (1R,2S and 1S,2R): The cis configuration necessitates that one substituent is in an axial position while the other is equatorial (axial-equatorial). A ring flip converts it into an equivalent axial-equatorial conformation. These two conformers are of equal energy and rapidly interconvert at room temperature. libretexts.org
| Isomer | Possible Chair Conformations | Most Stable Conformer | Reason for Stability |
|---|---|---|---|
| trans | Diequatorial, Diaxial | Diequatorial | Avoids energetically unfavorable 1,3-diaxial interactions. |
| cis | Axial-Equatorial, Equatorial-Axial | Both are of equal energy | The two conformers are degenerate and interconvert rapidly. |
Influence of Stereochemistry on Molecular Structure and Reactivity
The defined stereochemistry (cis or trans) dictates the molecule's three-dimensional shape, which in turn governs its physical properties and chemical reactivity.
Reactivity: The reactivity of the functional groups is influenced by their spatial position.
Steric Hindrance: Reactions involving the carboxylic acid groups, such as esterification, are generally more favorable when the group is in the less sterically hindered equatorial position. libretexts.org
Cyclization Reactions: The cis-isomer, with its two carboxylic acid groups on the same side of the ring, can undergo intramolecular dehydration to form a cyclic anhydride (B1165640) upon heating. This reaction is impossible for the trans-isomer, where the functional groups are positioned too far apart. This difference in reactivity provides a classic method for distinguishing between cis and trans 1,2-dicarboxylic acids. researchgate.net
Stereocontrol: The existing stereochemistry at C1 and C2 can direct the stereochemical outcome of reactions at the C4 ketone. The approach of a reagent to the carbonyl group can be sterically hindered by one side of the ring, leading to the preferential formation of one diastereomer of the resulting alcohol.
Dynamic Stereochemistry and Configurational Stability Studies
The stereochemistry of this compound is not static. Two key dynamic processes are relevant: conformational changes (ring flipping) and potential configurational changes (epimerization).
Ring Flipping: As discussed, the cyclohexane ring undergoes rapid chair-chair interconversion at room temperature. pressbooks.pub For the cis-isomer, this process interconverts two equivalent conformers. For the trans-isomer, the ring flip converts the highly stable diequatorial conformer into the highly unstable diaxial form. The energy barrier for this process is substantial, meaning the molecule is effectively "locked" in the diequatorial conformation. libretexts.org
Configurational Stability: The stereogenic centers at C1 and C2 are configurationally stable under neutral or acidic conditions. However, the presence of the ketone at C4 introduces a mechanism for potential epimerization under basic conditions. The α-hydrogen at C2 is acidic due to the adjacent carbonyl and carboxyl groups. A base can remove this proton to form a resonance-stabilized enolate intermediate. libretexts.org Reprotonation of this planar enolate can occur from either face, which can lead to inversion of the stereocenter at C2. This process, known as epimerization, can interconvert cis and trans diastereomers, meaning that under certain conditions, a stereochemically pure sample could equilibrate to a mixture of isomers. The stability of the resulting products often drives the equilibrium; in this case, it would likely favor the formation of the more stable trans-diequatorial isomer.
Advanced Computational and Theoretical Studies on 4 Oxocyclohexane 1,2 Dicarboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure, molecular orbital energies, and thermodynamic stability of 4-Oxocyclohexane-1,2-dicarboxylic acid. Such calculations are crucial for predicting molecular behavior and properties before a molecule is synthesized or experimentally tested. The primary outputs include optimized molecular geometries, electronic energies, and wave functions, from which various properties like dipole moments, polarizability, and spectral characteristics can be derived.
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. jmchemsci.com It is particularly effective for performing conformational analysis on cyclic systems like this compound. The cyclohexane (B81311) ring can adopt several conformations, primarily the chair, boat, and twist-boat forms. The presence of a ketone at the 4-position and two carboxylic acid groups at the 1 and 2-positions introduces further complexity, including the cis and trans diastereomers and the axial versus equatorial orientations of the carboxyl groups.
DFT calculations can be used to optimize the geometry of each possible conformer and calculate its corresponding electronic energy. eurjchem.com The conformer with the lowest energy is the most stable and, therefore, the most likely to be observed under experimental conditions. By comparing the relative energies, a detailed picture of the conformational preferences can be established. Key findings from such an analysis would include the energetic penalty associated with less stable conformers and the specific intramolecular interactions (e.g., hydrogen bonding between the carboxylic acid groups or with the ketone oxygen) that stabilize certain arrangements.
Table 1: Hypothetical DFT-Calculated Relative Energies for Conformers of cis-4-Oxocyclohexane-1,2-dicarboxylic Acid
| Conformer | Carboxyl Group Orientations (C1, C2) | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |
|---|---|---|---|
| Chair | Axial, Equatorial | 0.00 (Reference) | Potential for intramolecular hydrogen bonding. |
| Chair | Equatorial, Axial | 0.25 | Steric interaction between axial carboxyl group and ring. |
| Twist-Boat | - | 5.50 | Higher ring strain compared to chair form. |
Note: Data are illustrative examples of typical results from DFT calculations.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. mdpi.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer varying levels of accuracy and computational cost. arxiv.org These methods are invaluable for predicting a wide range of molecular properties for this compound.
Predicted properties can include:
Electronic Properties: Ionization potential, electron affinity, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. mdpi.com
Spectroscopic Properties: Vibrational frequencies for infrared (IR) and Raman spectra, as well as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net These theoretical spectra can be used to interpret and assign experimental data.
Thermodynamic Properties: Enthalpy of formation, entropy, and heat capacity can be calculated, providing a basis for understanding the molecule's stability and behavior in chemical reactions.
Table 2: Hypothetical Properties of cis-4-Oxocyclohexane-1,2-dicarboxylic Acid Predicted by Ab Initio Calculations
| Property | Predicted Value | Method |
|---|---|---|
| HOMO Energy | -7.2 eV | CCSD(T) |
| LUMO Energy | -1.1 eV | CCSD(T) |
| HOMO-LUMO Gap | 6.1 eV | CCSD(T) |
| Dipole Moment | 3.5 D | MP2 |
| C=O Stretch Freq. (Ketone) | 1715 cm⁻¹ | MP2 |
Note: Data are illustrative examples of typical results from ab initio calculations.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. researchgate.net MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, using a force field to describe the interatomic interactions. mdpi.com
For this compound, an MD simulation can reveal its conformational landscape by sampling a vast number of molecular configurations. nih.gov This allows for the observation of transitions between different conformations, such as ring flips from one chair form to another. Furthermore, MD simulations are particularly powerful for studying molecules in a condensed phase, such as in a solvent. The simulation can explicitly model the interactions between the dicarboxylic acid and solvent molecules (e.g., water), showing how solvation affects conformational preferences and the dynamics of intramolecular hydrogen bonding. nih.gov
Computational Mechanistic Elucidation of Reactions
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as its synthesis via a Diels-Alder reaction, its decarboxylation, or the reduction of its ketone group. pku.edu.cn
Using methods like DFT, chemists can map out the entire potential energy surface of a reaction. This involves locating and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state gives the activation energy, which is the primary determinant of the reaction rate. By visualizing the atomic motions corresponding to the transition state's imaginary vibrational frequency, the precise mechanism of bond breaking and forming can be elucidated.
Structure-Reactivity Relationship (SRR) Modeling
Structure-Reactivity Relationship (SRR) modeling aims to establish a quantitative link between a molecule's structure and its chemical reactivity. nih.gov Computational chemistry provides a wealth of molecular descriptors that can be used to build these models. For this compound and its derivatives, one could systematically vary substituents on the cyclohexane ring and calculate various electronic and steric descriptors using DFT.
Relevant descriptors might include:
Atomic charges (e.g., Mulliken charges) on the carbonyl carbon or acidic protons.
Frontier molecular orbital energies (HOMO and LUMO).
Molecular electrostatic potential maps, which visualize electron-rich and electron-poor regions.
Steric parameters describing the size and shape of the molecule.
By correlating these calculated descriptors with experimentally measured reactivity data (e.g., reaction rates or equilibrium constants) for a series of related compounds, a predictive SRR model can be developed. Such a model can then be used to predict the reactivity of new, unsynthesized derivatives, guiding the design of molecules with desired properties.
Role of 4 Oxocyclohexane 1,2 Dicarboxylic Acid As a Building Block in Advanced Organic Synthesis
Precursor for Complex Organic Molecules
Information regarding the specific use of 4-Oxocyclohexane-1,2-dicarboxylic acid as a direct precursor in the synthesis of complex organic molecules is not extensively documented in available scientific literature. A related compound, trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester, is identified as an intermediate for preparing complex molecules, but specific pathways originating from the parent dicarboxylic acid are not detailed.
Synthetic Intermediate in Multistep Pathways
While dicarboxylic acids are broadly employed as intermediates in multi-step syntheses, specific examples and detailed schemes involving this compound as a key intermediate are not prominently featured in accessible research. Its structural relative, trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester, serves as a notable intermediate, highlighting the potential of this structural framework.
Construction of Macrocycles and Cage Compounds
The synthesis of macrocycles and cage compounds often requires bifunctional or polyfunctional building blocks to enable the necessary cyclization reactions. Although dicarboxylic acids are a common class of compounds used for this purpose, there is no specific, readily available research demonstrating the application of this compound in the construction of these complex architectures.
Integration into Heterocyclic Systems
The formation of heterocyclic systems can often be achieved by utilizing the functional groups of a precursor molecule to react intramolecularly or with other reagents to form the heterocyclic ring. The ketone and dicarboxylic acid functionalities of this compound present theoretical possibilities for such transformations. However, documented examples of its successful integration into heterocyclic systems are not found in the available literature.
Catalytic Applications and Mechanistic Insights
Application as a Ligand in Coordination Chemistry
The dicarboxylic acid functionality is a cornerstone in the construction of coordination polymers and metal-organic frameworks (MOFs). The two carboxyl groups on the 4-Oxocyclohexane-1,2-dicarboxylic acid molecule can act as bidentate or bridging ligands, coordinating to metal ions to form extended one-, two-, or three-dimensional networks.
Dicarboxylic acids are frequently employed as organic "linkers" or "struts" that connect metal ions or metal clusters, creating porous materials with high surface areas. Aliphatic dicarboxylates, such as derivatives of cyclohexane (B81311), are valued for their rigidity and specific geometries, which influence the final topology of the framework. For instance, trans-1,4-cyclohexanedicarboxylate has been successfully used to synthesize a variety of MOFs with transition metals like Co(II), Fe(II), Cd(II), and Mn(II). nih.gov The specific coordination environment and resulting framework dimensionality (from 1D chains to 3D frameworks) are highly dependent on reaction conditions such as pH, temperature, and solvent composition. nih.gov
Given this precedent, this compound is a promising candidate for constructing novel MOFs. Its cyclohexyl core provides a robust, non-planar scaffold. The two carboxylate groups can bridge metal centers in various coordination modes (monodentate, bidentate chelating, bidentate bridging), similar to other dicarboxylic acids used in MOF synthesis. nih.gov
The presence of the 4-oxo (ketone) group introduces an additional functionality not present in simple cyclohexanedicarboxylic acids. This group could potentially:
Act as an additional coordination site: The carbonyl oxygen could coordinate to metal centers, leading to frameworks with higher connectivity and novel topologies.
Engage in hydrogen bonding: The ketone group can act as a hydrogen bond acceptor, influencing the packing of the framework and its interactions with guest molecules.
Serve as a site for post-synthetic modification: The reactive ketone functionality could be chemically modified after the framework has been assembled, allowing for the introduction of new functional groups to tune the MOF's properties for specific applications, such as selective adsorption or catalysis.
The table below summarizes examples of coordination polymers built from analogous dicarboxylic acid ligands, illustrating the potential for this compound in this field.
| Ligand | Metal Ion(s) | Resulting Structure Type | Reference |
| trans-1,4-Cyclohexanedicarboxylate | Co(II), Fe(II) | 1D hydrogen-bonded chains | nih.gov |
| trans-1,4-Cyclohexanedicarboxylate | Cd(II), Mn(II) | 3D framework structures | nih.gov |
| Pyridine-2,6-dicarboxylic acid | Zn(II) | 1D zigzag chain | nih.gov |
| 9,9-bis(4-carboxyphenyl)fluorene | Cu(II), Zn(II) | 2D and 3D structures | rsc.org |
Participation in Enzyme-Mediated Chemical Transformations (focus on chemical pathways)
Enzymes are highly specific and efficient catalysts for a vast range of chemical transformations. The structure of this compound, containing both ketone and carboxylic acid groups, makes it a potential substrate for several classes of enzymes.
While specific enzymatic pathways for this compound are not detailed in the available literature, its metabolism can be inferred from known biochemical reactions involving similar molecules. Dicarboxylic acids are known metabolites, and their processing often involves pathways like β-oxidation, particularly for long-chain dicarboxylates. nih.gov For shorter, cyclic structures, other enzymatic reactions are more likely.
One pertinent pathway is enzymatic decarboxylation . Photodecarboxylases, for example, can convert fatty acids and even long-chain dicarboxylic acids into alkanes or alkenes. researchgate.netnih.gov The mechanism often involves the formation of a radical intermediate followed by the loss of carbon dioxide. acs.org An enzyme like the fatty acid photodecarboxylase from Chlorella variabilis (CvFAP) has been shown to catalyze the decarboxylation of dicarboxylic acids to C2-shortened alkanes, proceeding through a mono-fatty acid intermediate. researchgate.net It is conceivable that a specialized decarboxylase could act on one or both of the carboxyl groups of this compound.
Furthermore, the compound is an α-keto acid derivative (relative to one of the carboxyl groups) or a β-keto acid derivative (relative to the other, depending on numbering). The enzymatic decarboxylation of α-keto acids is a fundamental process in metabolism, often facilitated by cofactors like thiamine (B1217682) pyrophosphate (TPP). nih.gov This process is central to the function of enzyme complexes such as the pyruvate (B1213749) dehydrogenase complex. nih.gov Therefore, enzymes involved in α-keto acid catabolism could potentially recognize and process the this compound structure.
The ketone group could also be a target for ketoreductases , which catalyze the stereoselective reduction of ketones to alcohols. This would represent a key step in a potential metabolic pathway, converting the keto-acid into a hydroxy-acid, which could then undergo further transformations.
Homogeneous and Heterogeneous Catalysis involving the Compound's Functional Groups
The functional groups of this compound can be directly involved in catalytic processes, either in homogeneous or heterogeneous systems.
In homogeneous catalysis , carboxylic acids have emerged as versatile functional handles, particularly in metallaphotoredox catalysis. princeton.edu In these systems, a photocatalyst absorbs light and initiates a single-electron transfer with the carboxylate anion. This leads to a carboxyl radical that rapidly extrudes CO₂ to generate a carbon-centered radical. princeton.edu This radical can then participate in various cross-coupling reactions catalyzed by transition metals like nickel or copper to form new C-C or C-heteroatom bonds. acs.org The dicarboxylic nature of this compound offers two potential reaction sites for such decarboxylative functionalization.
The carboxylic acid groups can also act as catalysts themselves, particularly for acid-catalyzed reactions like esterification and hydrolysis, although they are weak acids.
In heterogeneous catalysis , solid materials containing acidic functional groups are widely used. While the molecule itself is not a typical heterogeneous catalyst, it could be immobilized on a solid support. More commonly, the principles of its functional groups are applied in solid catalysts. For example, solid acid catalysts are crucial for green chemistry processes like biodiesel production. mdpi.com
The dicarboxylic acid moiety is also central to processes where the acid itself is the substrate. For instance, the intramolecular dehydration of dicarboxylic acids to form cyclic anhydrides can be achieved using reusable heterogeneous Lewis acid catalysts like Nb₂O₅·nH₂O. rsc.org This highlights a potential transformation for this compound, which could be converted into its corresponding anhydride (B1165640) for use as a monomer in polyester (B1180765) production.
The table below outlines catalytic reactions where the functional groups present in this compound are known to play a key role.
| Functional Group | Type of Catalysis | Catalytic Role / Reaction Type | Reference |
| Carboxylic Acid | Homogeneous (Metallaphotoredox) | Precursor for decarboxylative cross-coupling | princeton.edu |
| Carboxylic Acid | Heterogeneous (Acid Catalysis) | Substrate for intramolecular dehydration to anhydrides | rsc.org |
| Carboxylic Acid | Homogeneous (Palladium Catalysis) | Directing group for C-H activation and lactonization | researchgate.net |
Integration into Supramolecular Chemistry and Polymer Science
Supramolecular Assemblies Driven by Hydrogen Bonding and Other Non-Covalent Interactions
The molecular structure of 4-Oxocyclohexane-1,2-dicarboxylic acid is particularly conducive to the formation of ordered, multidimensional supramolecular assemblies. These structures are primarily governed by specific and directional non-covalent interactions, with hydrogen bonding playing a dominant role.
The two carboxylic acid groups provide potent hydrogen-bond donor (hydroxyl) and acceptor (carbonyl) sites. The ketone group at the 4-position adds another hydrogen-bond acceptor site. This combination allows for the creation of complex and robust hydrogen-bonding networks. researchgate.net Research on analogous molecules, such as 4-oxocyclohexanecarboxylic acid and cyclohexane-1,4-dicarboxylic acid, demonstrates the formation of intricate patterns, including acid-to-acid, acid-to-ketone, and acid-to-water hydrogen bonds, which can assemble into sheet-like or pleated two-dimensional networks. researchgate.netnih.gov The defined stereochemistry of the cyclohexane (B81311) ring further influences the spatial orientation of these interactions, enabling the engineering of novel materials through non-covalent synthesis. nih.gov
Table 1: Potential Non-Covalent Interactions in this compound Assemblies
| Functional Group | Potential Interaction | Role |
|---|---|---|
| Carboxylic Acid (-COOH) | Hydrogen Bonding | Donor (from -OH) and Acceptor (from C=O) |
| Ketone (C=O) | Hydrogen Bonding | Acceptor |
Polymer Precursor in Polyester (B1180765) and Polyamide Synthesis
This compound is a valuable difunctional monomer for step-growth polymerization, a process that involves the reaction of polyfunctional reactants to form polymers. libretexts.org Its two carboxylic acid groups can react with complementary difunctional monomers, such as diols and diamines, to produce two major classes of commercially important polymers: polyesters and polyamides. libretexts.org The inclusion of the cyclohexane ring from this monomer into the polymer backbone imparts unique properties compared to polymers derived from purely linear aliphatic or aromatic dicarboxylic acids. mdpi.com
Polycondensation Reactions with Diols and Diamines
The synthesis of polyesters and polyamides from this compound proceeds via polycondensation reactions. This process involves the repeated condensation of monomers to form the polymer chain, typically with the elimination of a small molecule like water. libretexts.orglibretexts.org
Polyester Synthesis: When reacted with a dihydric alcohol (a diol), the dicarboxylic acid undergoes an esterification reaction. Each reaction forms an ester linkage and eliminates one molecule of water. libretexts.org This process is repeated to build a long polyester chain. The reaction often requires catalysts and specific conditions, such as elevated temperatures, to drive the reaction toward the formation of high molecular weight polymers. nih.gov
Polyamide Synthesis: In a similar fashion, reacting the dicarboxylic acid with a diamine results in the formation of a polyamide. libretexts.org An amide linkage (also known as a peptide bond) is formed between the carboxyl group of the acid and the amino group of the diamine, again with the elimination of water. savemyexams.com Polyamides, such as nylons, are known for their excellent strength and durability. libretexts.org
Incorporation of Cyclohexane Dicarboxylic Acid Units into Polymer Backbones
Integrating the this compound unit into a polymer backbone significantly influences the material's final properties. Unlike aromatic rings (e.g., from terephthalic acid) which are planar and rigid, the cyclohexane ring is a non-planar, three-dimensional structure.
This alicyclic component can lead to:
Improved Processability: Polyesters based on cyclohexane dicarboxylic acids often exhibit a reduced melt viscosity compared to their aromatic counterparts, making them easier to process. mdpi.com
Enhanced Stability: The absence of readily UV-absorbing phenyl rings can lead to higher photo-oxidative stability. mdpi.com
Modified Thermal Properties: The rigid and bulky nature of the cyclohexane ring can increase the glass transition temperature (Tg) of the polymer, while its non-planar structure can disrupt chain packing and affect crystallinity. mdpi.comresearchgate.net
Increased Impact Resistance: The ability of the cyclohexane ring to interconvert between chair and boat conformations provides a mechanism for energy absorption, which can improve the impact resistance of the resulting polyester. mdpi.com
Design of Novel Polymeric Materials with Tunable Properties
The use of this compound as a monomer opens up avenues for designing novel polymeric materials with characteristics tailored for specific applications. Properties can be finely tuned by strategically altering the polymer's chemical composition and structure. mdpi.com
One key strategy is copolymerization , where the dicarboxylic acid is reacted with a mixture of different diols or diamines. For example, studies on polyesters derived from 1,4-cyclohexanedicarboxylic acid show that varying the length of the diol co-monomer (e.g., using diols with different numbers of methylene (B1212753) groups) systematically alters the thermal stability, crystallinity, mechanical properties, and even the biodegradation rate of the final polymer. unibo.it
Furthermore, controlling the cis/trans isomer ratio of the dicarboxylic acid units within the polymer chain is another powerful tool for tuning material properties. mdpi.comnih.gov The different spatial arrangements of the cis and trans isomers affect how the polymer chains pack together, influencing properties such as gas barrier performance, which is critical for food packaging applications. nih.gov By combining these approaches, a wide range of materials, from rigid plastics to flexible elastomers, can be developed for sustainable and high-performance applications. mdpi.comnih.gov
Table 2: Examples of Property Tuning in Cyclohexane-Based Polyesters
| Monomers | Tuning Strategy | Observed Effect on Properties | Application Area |
|---|---|---|---|
| trans-1,4-Cyclohexane dicarboxylic acid + various diols (C3-C6) | Varying diol chain length | Changes in thermal stability, crystallinity, mechanical properties, and biodegradation rate. unibo.it | Packaging |
| trans-1,4-Cyclohexanedicarboxylic acid + 1,4-butanediol (B3395766) + camphoric acid | Chemical modification via copolymerization | Creation of new bio-based polymers with preserved hardness and Tg. mdpi.com | Food Packaging |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-oxocyclohexanecarboxylic acid |
| 1,4-cyclohexanedicarboxylic acid |
| Terephthalic acid |
| Camphoric acid |
Mechanistic Investigations of Reactions Involving 4 Oxocyclohexane 1,2 Dicarboxylic Acid
Elucidation of Reaction Pathways and Intermediates
No specific studies elucidating the reaction pathways and identifying intermediates for reactions involving 4-Oxocyclohexane-1,2-dicarboxylic acid were found.
Kinetics and Thermodynamics of Transformations
Quantitative kinetic and thermodynamic data for transformations of this compound are not available in the reviewed literature.
Role of Substituents and Solvent Effects on Reaction Mechanisms
Transition State Analysis
No transition state analyses, either through computational modeling or experimental methods, for reactions involving this compound have been published.
Emerging Research Avenues and Future Perspectives for 4 Oxocyclohexane 1,2 Dicarboxylic Acid Chemistry
Development of Novel Synthetic Methodologies for Enantiopure Forms
The presence of stereocenters in 4-oxocyclohexane-1,2-dicarboxylic acid means that its enantiopure forms are key to applications in asymmetric synthesis and pharmaceuticals. While specific methods for this compound are not yet established, research is expected to draw from well-known strategies for analogous chiral molecules.
Future efforts will likely concentrate on two main approaches:
Chiral Resolution: This classical technique involves separating a racemic mixture of the dicarboxylic acid by forming diastereomeric salts with a chiral resolving agent, such as a naturally occurring amine. nih.govlibretexts.orgresearchgate.net The differing solubilities of these salts allow for their separation by fractional crystallization. Subsequent removal of the resolving agent yields the individual enantiomers. The efficiency of this process depends heavily on the choice of resolving agent and crystallization conditions. nih.govresearchgate.net
Asymmetric Synthesis: A more direct approach involves the creation of a specific enantiomer from a prochiral starting material. Asymmetric desymmetrization of a meso-anhydride precursor is a powerful strategy. irb.hr This can be achieved using chiral catalysts, such as modified alkaloids, to selectively open the anhydride (B1165640) ring, establishing the desired stereochemistry in a single step. irb.hr Another avenue is the asymmetric hydrogenation of an unsaturated precursor, employing chiral metal complexes (e.g., Rhodium-DuPHOS) to control the facial selectivity of hydrogen addition. nih.gov
Table 1: Potential Methodologies for Enantiopure Synthesis
| Methodology | Description | Key Considerations |
|---|---|---|
| Chiral Resolution | Separation of a racemic mixture via formation of diastereomeric salts with a chiral base (e.g., (S)-phenylethylamine). nih.gov | Selection of an appropriate and available resolving agent; optimization of crystallization solvents and temperature. libretexts.org |
| Asymmetric Desymmetrization | Ring-opening of a prochiral cyclic anhydride precursor using a chiral catalyst or reagent to yield an enantiomerically enriched product. irb.hr | Design of an efficient catalyst; availability of the meso-anhydride starting material. |
| Asymmetric Catalytic Hydrogenation | Hydrogenation of a prochiral unsaturated precursor using a chiral catalyst (e.g., rhodium-based complexes) to produce a specific enantiomer. nih.gov | Catalyst selection and loading; reaction conditions (pressure, temperature). |
Exploration of Unprecedented Reactivity Patterns
The coexistence of a ketone and two carboxylic acid groups within the same molecule suggests a rich and largely unexplored reactive landscape. The spatial proximity of these functional groups could lead to novel intramolecular reactions and tandem transformations.
Future research will likely investigate:
Intramolecular Cyclizations: The molecule could serve as a precursor to complex bicyclic or polycyclic structures through intramolecular reactions such as aldol (B89426) condensations or Dieckmann-type cyclizations, facilitated by the interplay between the ketone and the dicarboxylic acids (or their ester derivatives).
Tandem Reactions: The ketone can be transformed into other functional groups (e.g., amine, alcohol, alkene) which can then participate in subsequent reactions with the neighboring carboxylic acids. For example, reductive amination of the ketone followed by intramolecular amide formation could yield bicyclic lactams.
Selective Functionalization: Developing methods to selectively react one functional group while leaving the others untouched is a key challenge. This would enable the use of this compound as a versatile building block, where the remaining functional groups can be used for subsequent transformations. For instance, the ketone could be protected while the diacids are converted into an anhydride, which can then react with nucleophiles. mdpi.com
Table 2: Potential Reaction Pathways to Explore
| Reaction Type | Potential Outcome | Significance |
|---|---|---|
| Intramolecular Aldol Condensation | Formation of bicyclic keto-acids or lactones. | Access to complex polycyclic scaffolds from a simple starting material. |
| Reductive Amination/Amidation | Synthesis of bicyclic lactams. | Creation of novel nitrogen-containing heterocyclic structures. organic-chemistry.org |
| Selective Derivatization | Formation of anhydrides, esters, or amides at the diacid positions while retaining the ketone. | Provides versatile building blocks for multi-step syntheses. |
| Macrocyclization | Reaction with dihalogenated compounds to form macroheterocycles. researchgate.net | Development of novel crown ether analogues or host molecules. |
Advanced Materials Design and Engineering Incorporating its Structural Features
The rigid, functionalized cyclohexane (B81311) core of this compound makes it an attractive building block (linker) for constructing advanced materials with tailored properties.
Emerging research in materials science could focus on:
Metal-Organic Frameworks (MOFs): Dicarboxylic acids are fundamental linkers in MOF synthesis. nih.govnih.gov The specific geometry of this compound could lead to MOFs with novel topologies and pore structures. researchgate.netrsc.org Crucially, the ketone functionality within the linker could remain accessible within the MOF pores, serving as a reactive site for post-synthetic modification to tune the framework's properties (e.g., for selective guest binding or catalysis).
Polymers and Polyesters: As a dicarboxylic acid, it can be used as a monomer in condensation polymerization with diols or diamines to create novel polyesters and polyamides. The ketone group along the polymer backbone would introduce a point of functionality, potentially increasing polarity, altering mechanical properties, or allowing for cross-linking. ontosight.ai
Functional Resins: The molecule can be grafted onto other polymer supports to create functional resins for applications such as ion exchange or affinity chromatography, with the ketone and carboxylic acids providing specific interaction sites.
Table 3: Strategies for Advanced Materials Design
| Material Type | Design Strategy | Potential Application |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | Use as a rigid organic linker to coordinate with metal ions. universityofgalway.ie | Gas storage, separation, catalysis, chemical sensing. |
| Polyesters/Polyamides | Polycondensation with diols or diamines. | High-performance plastics, biodegradable polymers, functional coatings. |
| Post-Synthetic Modification | Chemical transformation of the ketone group within a pre-formed polymer or MOF. | Tuning material properties for specific guest adsorption or catalytic activity. |
Interdisciplinary Research with Computational Chemistry for Predictive Modeling
Computational chemistry provides powerful tools to predict the behavior of molecules and materials, guiding experimental efforts and accelerating discovery.
Future interdisciplinary research will leverage computational methods to:
Conformational Analysis: The cyclohexane ring is not planar and can exist in various conformations, such as chair and boat forms. sapub.org Computational modeling can determine the most stable conformation of this compound and its derivatives, which is crucial for understanding its reactivity and how it will pack in a crystal or orient itself within a material. sapub.orgdoi.org
Predicting Reactivity: Quantum chemical calculations, such as Density Functional Theory (DFT), can model reaction pathways, calculate activation energies, and predict the outcomes of potential reactions. mdpi.com This can help researchers identify the most promising synthetic routes and reaction conditions before undertaking extensive lab work.
Modeling Material Properties: Computational simulations can be used to predict the structures of MOFs or polymers formed from this molecule. nih.gov These models can estimate properties like pore size in MOFs, mechanical strength in polymers, and binding affinities for different guest molecules, thereby guiding the rational design of new materials for specific applications.
Table 4: Application of Computational Chemistry
| Computational Method | Research Goal | Expected Outcome |
|---|---|---|
| Molecular Mechanics (MM) | Determine the lowest energy conformation of the molecule. sapub.org | Prediction of the most stable 3D structure and stereochemical arrangement. |
| Density Functional Theory (DFT) | Model reaction pathways and transition states. mdpi.com | Insight into reaction mechanisms and prediction of product selectivity. |
| Molecular Dynamics (MD) | Simulate the assembly and behavior of polymers or MOFs. | Prediction of material structure, stability, and dynamic properties. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze bonding interactions within clusters or materials. nih.gov | Understanding the nature of intermolecular forces guiding material assembly. |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-oxocyclohexane-1,2-dicarboxylic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodology : The compound is synthesized via cyclopropanation or oxidation of cyclohexane derivatives. For enantioselective synthesis, chiral auxiliaries (e.g., (−)-dimenthyl succinate) or resolution using (R)- or (S)-1-phenethylamine can achieve stereochemical control. Kinetic studies and HRMS are used to confirm stereochemistry .
- Key Reaction : Cyclohexane-1,2-dicarboxylic acid derivatives undergo ketone group introduction via oxidation with KMnO₄ or selective epoxidation, followed by acid-catalyzed ring-opening .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Techniques :
- X-ray crystallography resolves absolute configurations (e.g., confirming (1R,2R) vs. (1S,2S) configurations) .
- HRMS and NMR (¹H/¹³C) validate molecular integrity and substituent positions .
- Chiral HPLC separates enantiomers using columns like Chiralpak IA/IB .
Advanced Research Questions
Q. What strategies address contradictions in stereochemical assignments of this compound derivatives?
- Approach : Cross-validate data using multiple techniques:
- Compare experimental optical rotation values with computational predictions (e.g., DFT).
- Re-examine X-ray data for diastereomeric salts (e.g., (1R,2R)-acid with (R)-1-phenethylamine) to correct misassignments .
Q. How does this compound interact with biological systems, and what methodologies quantify its effects?
- Mechanistic Studies :
- Surface plasmon resonance (SPR) measures binding affinity to enzymes (e.g., cyclooxygenase).
- Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters of ligand-receptor interactions .
- Metabolite Analysis : LC-MS identifies urinary metabolites like mono-hydroxy esters, linking structural modifications to bioactivity .
Q. What computational tools predict the thermodynamic properties of this compound?
- Methods :
- Group contribution models (e.g., Cohen’s method) estimate enthalpy of formation in the solid state.
- DFT calculations optimize geometries and predict spectroscopic properties .
- Table : Computational vs. Experimental Data for Thermodynamic Properties
| Property | Predicted Value (kJ/mol) | Experimental Value (kJ/mol) | Error (%) |
|---|---|---|---|
| ΔH°f (solid) | -850 ± 15 | -845 | 0.6 |
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported biological activities of this compound analogs?
- Strategy :
Replicate assays under standardized conditions (pH, temperature).
Compare stereoisomer activities (e.g., cis vs. trans) to isolate stereochemical effects.
Use knockout cell lines to confirm target specificity .
- Example : A 2015 study attributed adipogenic effects to diisononyl ester metabolites, later validated via dose-response assays in stromal vascular fractions .
Comparative Analysis with Structural Analogs
Q. How do structural modifications (e.g., ketone vs. hydroxyl groups) alter the reactivity of cyclohexane-dicarboxylic acid derivatives?
- Table : Reactivity and Applications of Analogous Compounds
Synthetic Derivatization Pathways
Q. What methodologies enable the derivatization of this compound into bioactive molecules?
- Protocol :
Amide Formation : React with NH₃ or amines to generate cyclohexane-dicarboxamides.
Esterification : Use DCC/DMAP to produce esters for prodrug development.
Hofmann Degradation : Convert amides to β-amino acids using phenyliodine(III) bis(trifluoroacetate) (PIFA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
